molecular formula C10H11N3O B3373265 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 99055-83-1

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No. B3373265
CAS RN: 99055-83-1
M. Wt: 189.21 g/mol
InChI Key: WJPFPDSWCZPQPI-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles have been synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

Scientific Research Applications

Urease Inhibition and Potential Therapeutic Applications

One study focused on the synthesis of novel indole-based hybrid oxadiazole scaffolds, including compounds closely related to 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline, for their potent urease inhibitory activity. These molecules showed competitive inhibition of the urease enzyme, suggesting their potential as valuable therapeutic agents in drug design programs targeting diseases where urease activity is a factor (Nazir et al., 2018).

Antitumor Activities

Research into bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, derived from similar compounds, demonstrated significant antitumor activities against a panel of cell lines. These findings highlight the potential of oxadiazole derivatives in cancer therapy, offering a pathway for the development of new anticancer drugs (Maftei et al., 2013).

Aniline Sensing

A study on thiophene substituted 1,3,4-oxadiazoles for aniline sensing through fluorescence quenching revealed that these derivatives could act as effective sensors for aniline detection. This research points towards the application of oxadiazole derivatives in environmental monitoring and safety (Naik et al., 2018).

Antidiabetic, Anti-inflammatory, and Anticancer Screening

Another study synthesized a series of compounds within the oxadiazole family for screening against antidiabetic, anti-inflammatory, and anticancer activities. The research aimed to develop novel biologically active compounds, indicating the broad spectrum of potential medicinal applications of oxadiazole derivatives (Kavitha et al., 2016).

Electrosynthesis and Derivative Synthesis

Recent advancements in electrosynthesis have facilitated the creation of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from readily available isatins and hydrazides, demonstrating the chemical versatility and potential for diverse applications of oxadiazole aniline derivatives in scientific research (Qian et al., 2020).

properties

IUPAC Name

4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-9-12-13-10(14-9)7-3-5-8(11)6-4-7/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPFPDSWCZPQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260922
Record name 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99055-83-1
Record name 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99055-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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